3-benzyl-1-(4-methylbenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
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Overview
Description
3-benzyl-1-(4-methylbenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a complex heterocyclic compound that belongs to the class of thienopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-(4-methylbenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene derivatives with pyrimidine intermediates under reflux conditions . The reaction conditions often include the use of solvents like butanol and catalysts such as sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-1-(4-methylbenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride
Solvents: Butanol, methanol
Catalysts: Sodium methoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield the corresponding alcohols or amines .
Scientific Research Applications
3-benzyl-1-(4-methylbenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-benzyl-1-(4-methylbenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and molecular targets are still under investigation, but it is believed to modulate pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Benzo[4,5]thieno[2,3-]pyrimidine: Investigated as HIV-1 non-nucleoside reverse transcriptase inhibitors.
Triazole-Pyrimidine Hybrids: Exhibits neuroprotective and anti-inflammatory properties.
Uniqueness
3-benzyl-1-(4-methylbenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione stands out due to its unique structural features and the potential for diverse biological activities. Its combination of benzyl and methylbenzyl groups with the thienopyrimidine core provides a distinct chemical profile that can be exploited for various applications .
Properties
Molecular Formula |
C24H22N2O2S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
11-benzyl-9-[(4-methylphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione |
InChI |
InChI=1S/C24H22N2O2S/c1-16-10-12-18(13-11-16)15-26-23-21(19-8-5-9-20(19)29-23)22(27)25(24(26)28)14-17-6-3-2-4-7-17/h2-4,6-7,10-13H,5,8-9,14-15H2,1H3 |
InChI Key |
JGZHNGPFTHSTCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C4=C(S3)CCC4)C(=O)N(C2=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
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